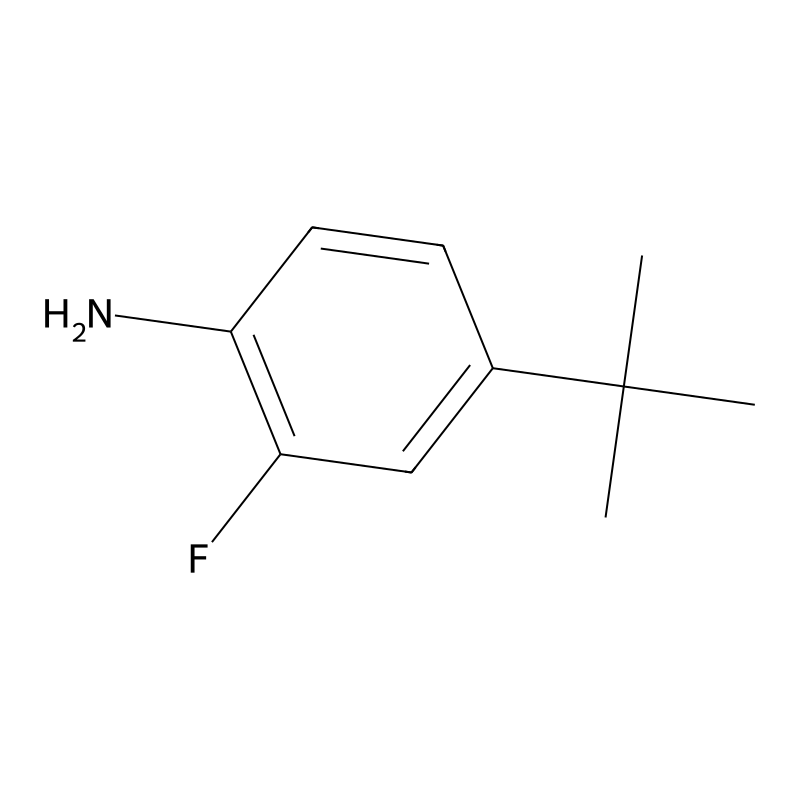

4-tert-Butyl-2-fluoroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceutical Research:

Due to the presence of both a fluorine atom and a bulky tert-butyl group, 4-tBu-2-FA might serve as a valuable building block for the synthesis of novel bioactive molecules. The fluorine atom can enhance the binding affinity of the molecule to a target protein, while the tert-butyl group can improve solubility and metabolic stability. [Source: AOBChem product page, 4-(tert-butyl)-2-fluoroaniline, retrieved from ]

4-tert-Butyl-2-fluoroaniline is an organic compound with the molecular formula . It features a tert-butyl group and a fluorine atom attached to the aromatic ring of an aniline structure. This compound is characterized by its unique combination of hydrophobic tert-butyl and polar fluorine substituents, which influence its chemical behavior and biological activity. It appears as a colorless to pale yellow liquid or solid and is known for its relatively low toxicity but requires careful handling due to its harmful effects upon ingestion or skin contact .

- Electrophilic Aromatic Substitution: The presence of the fluorine atom and the tert-butyl group can direct electrophiles to the ortho and para positions on the aromatic ring, facilitating reactions such as nitration or bromination.

- Nucleophilic Substitution: The amino group can act as a nucleophile, participating in reactions with various electrophiles.

- Reduction Reactions: The compound can be reduced to form other derivatives, particularly when treated with reducing agents like lithium aluminum hydride .

Several methods have been developed for synthesizing 4-tert-butyl-2-fluoroaniline:

- Direct Fluorination: This method involves the direct introduction of a fluorine atom into 2-tert-butylaniline using fluorinating agents under controlled conditions.

- Friedel-Crafts Alkylation: The tert-butyl group can be introduced via Friedel-Crafts alkylation, where 2-fluoroaniline reacts with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

- Bromination Followed by Substitution: Bromination of 2-fluoroaniline can yield intermediates that are further modified to introduce the tert-butyl group .

4-tert-Butyl-2-fluoroaniline has potential applications in various fields:

- Pharmaceuticals: Its unique structure may contribute to the development of new drugs, particularly in targeting specific receptors or enzymes.

- Chemical Synthesis: It serves as a useful intermediate in synthesizing more complex organic compounds.

- Material Science: The compound may be explored for use in polymer chemistry or as an additive in materials due to its chemical properties .

Interaction studies involving 4-tert-butyl-2-fluoroaniline focus on its reactivity with biological targets and other chemical species. Preliminary findings suggest that it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. Further research is needed to elucidate these interactions fully and their implications for drug design .

Several compounds share structural similarities with 4-tert-butyl-2-fluoroaniline. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Fluoroaniline | Fluorine on the second carbon of aniline | Lacks the tert-butyl group, making it more polar. |

| 4-Bromo-2-fluoroaniline | Bromine instead of tert-butyl | Higher reactivity due to bromine's electrophilicity. |

| 4-tert-Butylaniline | Tert-butyl group without fluorine | More hydrophobic, potentially less reactive. |

These compounds illustrate variations in reactivity and biological activity based on their functional groups and substituents, highlighting the unique characteristics of 4-tert-butyl-2-fluoroaniline .

Physical State and Appearance

4-tert-Butyl-2-fluoroaniline exhibits variable physical characteristics depending on ambient conditions and purity levels [1]. The compound typically appears as a colorless to pale yellow liquid or solid, with the specific state being influenced by temperature and environmental factors [1]. Under standard laboratory conditions, the compound is commonly encountered as a straw-colored oil following purification procedures [3]. The physical appearance can range from a clear liquid to a slightly colored viscous material, with color variations attributed to trace impurities or oxidation products formed during storage or handling [1].

The compound demonstrates typical characteristics of substituted anilines, with the bulky tert-butyl group at the 4-position and the fluorine atom at the 2-position significantly influencing its physical properties [1]. These structural features contribute to the compound's unique combination of hydrophobic and polar characteristics, which directly impact its physical state under various conditions [1].

Molecular Weight and Elemental Composition

4-tert-Butyl-2-fluoroaniline possesses the molecular formula C₁₀H₁₄FN with a molecular weight of 167.22 grams per mole [4] [5] [1] [6]. The compound is identified by the Chemical Abstracts Service number 129373-04-2, which serves as its unique registry identifier [4] [5] [1] [6]. The exact mass of the compound is 167.111023 atomic mass units, as determined through high-resolution mass spectrometry [7].

| Property | Value | Source Citation |

|---|---|---|

| Molecular Formula | C₁₀H₁₄FN | [4] [5] [1] |

| Molecular Weight (g/mol) | 167.22 | [4] [5] [1] [6] |

| CAS Number | 129373-04-2 | [4] [5] [1] [6] |

| IUPAC Name | 4-tert-butyl-2-fluoroaniline | [4] [1] [6] |

| Exact Mass | 167.111023 | [7] |

The elemental composition consists of ten carbon atoms, fourteen hydrogen atoms, one fluorine atom, and one nitrogen atom [4] [5] [1]. The structural arrangement includes an amino group at position 1, a fluorine atom at position 2, and a tert-butyl group at position 4 of the benzene ring [1]. This particular substitution pattern creates distinct electronic distribution and steric factors that contribute to the compound's unique reactivity patterns and binding properties [1].

Solubility Profile in Various Solvents

The solubility characteristics of 4-tert-Butyl-2-fluoroaniline are significantly influenced by the presence of both the hydrophobic tert-butyl group and the polar fluorine atom [1]. The compound demonstrates practically no solubility in water, which can be attributed to the substantial hydrophobic character imparted by the bulky tert-butyl substituent [8] [9]. This hydrophobic nature dominates the overall polarity of the molecule despite the presence of the polar amino and fluorine groups [8].

| Solvent | Solubility | Notes | Source Citation |

|---|---|---|---|

| Water | Practically insoluble/Insoluble | Hydrophobic tert-butyl group reduces water solubility | [8] [9] |

| Ethanol | Soluble | Good solubility in alcohol solvents | [8] [9] [10] |

| Acetone | Very soluble | High solubility in ketone solvents | [8] [11] |

| Diethyl Ether | Soluble | Soluble in organic ethers | [10] |

| Chloroform | Slightly soluble | Limited solubility | [9] |

| DMSO | Slightly soluble | Limited solubility | [9] |

| Methanol | Slightly soluble | Limited solubility | [9] |

In organic solvents, the compound exhibits favorable solubility characteristics [8] [10]. Ethanol and other alcohol solvents provide good dissolution properties, making them suitable for synthetic applications and purification procedures [8] [9] [10]. The compound shows very high solubility in acetone and other ketone solvents, which is typical for aromatic amines with similar structural features [8] [11]. Diethyl ether also serves as an effective solvent for the compound, facilitating extraction and purification processes [10].

Melting and Boiling Points

The thermal properties of 4-tert-Butyl-2-fluoroaniline reflect the influence of both the tert-butyl and fluorine substituents on the molecular structure [7]. The compound exhibits a boiling point of 224.7±28.0 degrees Celsius at 760 millimeters of mercury pressure [7]. This relatively high boiling point is consistent with the molecular weight and the presence of the bulky tert-butyl group, which increases intermolecular van der Waals interactions [7].

The flash point of the compound is reported as 97.6±9.5 degrees Celsius, indicating the minimum temperature at which the vapor above the liquid can form a combustible mixture with air [7]. The vapor pressure at 25 degrees Celsius is measured at 0.1±0.4 millimeters of mercury, demonstrating relatively low volatility under standard conditions [7]. The refractive index of 1.513 provides additional characterization data for identification and purity assessment purposes [7].

| Thermal Property | Value | Source Citation |

|---|---|---|

| Boiling Point (°C) | 224.7±28.0 (at 760 mmHg) | [7] |

| Flash Point (°C) | 97.6±9.5 | [7] |

| Vapor Pressure (mmHg at 25°C) | 0.1±0.4 | [7] |

| Refractive Index | 1.513 | [7] |

| Density (g/cm³) | 1.0±0.1 | [7] |

The density of the compound is approximately 1.0±0.1 grams per cubic centimeter, which is slightly less dense than water [7]. This density value is consistent with similar aromatic amine compounds containing alkyl substituents [7]. The logarithm of the octanol-water partition coefficient (LogP) is 2.96, indicating moderate lipophilicity and suggesting favorable membrane permeation characteristics [7].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy serves as a fundamental analytical technique for structural elucidation of 4-tert-Butyl-2-fluoroaniline (molecular formula C₁₀H₁₄FN, molecular weight 167.22 g/mol) [1] [2]. This substituted aniline derivative, featuring both a bulky tert-butyl group at the para position and a fluorine atom at the ortho position relative to the amino group, exhibits distinctive spectroscopic signatures that enable comprehensive structural characterization.

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 4-tert-Butyl-2-fluoroaniline displays characteristic chemical shifts consistent with its substitution pattern [3] [4]. The tert-butyl group typically appears as a prominent singlet at approximately 1.32-1.39 parts per million, integrating for nine protons [5] [6]. This chemical shift range is characteristic of tertiary alkyl carbons bearing three equivalent methyl groups [5].

The aromatic proton resonances appear in the typical aromatic region between 6.5 and 7.5 parts per million [7] [4]. The substitution pattern creates distinct chemical environments for the remaining aromatic protons, with the fluorine atom causing characteristic downfield shifts for adjacent aromatic carbons through its electron-withdrawing inductive effect [8] [9]. The amino group protons typically appear as a broad signal around 3.5-4.0 parts per million, often exchangeable with deuterium oxide [10].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of 4-tert-Butyl-2-fluoroaniline [7] [11]. The tert-butyl carbon atoms exhibit characteristic resonances, with the quaternary carbon appearing around 34-35 parts per million and the methyl carbons resonating at approximately 31 parts per million [5] [12]. These chemical shifts are diagnostic for tert-butyl substitution patterns in aromatic systems.

The aromatic carbon region displays the expected complexity due to fluorine substitution. Carbon atoms directly bonded to fluorine exhibit large one-bond carbon-fluorine coupling constants (¹J_CF ≈ 240-250 Hertz), while carbons ortho and meta to fluorine show smaller two-bond and three-bond coupling constants respectively [9] [13]. The carbon bearing the amino group typically resonates around 145-150 parts per million, consistent with electron-rich aromatic carbons [7].

Fluorine-19 Nuclear Magnetic Resonance Spectroscopy

The ¹⁹F Nuclear Magnetic Resonance spectrum of 4-tert-Butyl-2-fluoroaniline provides a single, well-resolved fluorine resonance [8] [14]. Fluoroanilines typically exhibit chemical shifts in the range of -115 to -120 parts per million relative to trichlorofluoromethane [8] [9]. The exact chemical shift depends on the electronic environment created by the amino and tert-butyl substituents. The electron-donating nature of the amino group causes a characteristic upfield shift compared to fluorobenzene [8] [15].

Infrared Spectroscopy Analysis

Infrared spectroscopy reveals the vibrational characteristics of 4-tert-Butyl-2-fluoroaniline through analysis of functional group-specific absorption bands [16] [17]. The technique provides valuable information about the molecular structure and intermolecular interactions present in the compound.

Nitrogen-Hydrogen Stretching Vibrations

Primary aromatic amines characteristically display two distinct nitrogen-hydrogen stretching bands in the 3300-3500 cm⁻¹ region [17] [10]. For 4-tert-Butyl-2-fluoroaniline, these absorptions appear at approximately 3442 cm⁻¹ and 3360 cm⁻¹, corresponding to asymmetric and symmetric nitrogen-hydrogen stretching modes respectively [17] [18]. These bands are typically weaker and sharper than corresponding oxygen-hydrogen stretches but are diagnostic for primary amine functionality [10].

A shoulder band often appears at lower wavenumbers, arising from the overtone of the nitrogen-hydrogen bending vibration [17] [18]. This feature can complicate spectral interpretation but provides additional confirmation of primary amine structure.

Carbon-Hydrogen Stretching Vibrations

The aromatic carbon-hydrogen stretching vibrations appear in the characteristic region above 3000 cm⁻¹, typically around 3050-3100 cm⁻¹ [16] [19]. The tert-butyl group contributes saturated carbon-hydrogen stretching absorptions at lower frequencies, appearing around 2950-2970 cm⁻¹ for asymmetric methyl stretching and 2860-2880 cm⁻¹ for symmetric methyl stretching [16] [20]. These assignments are consistent with established group frequency correlations for tertiary alkyl substituents [16].

Aromatic Ring Vibrations

The aromatic ring system exhibits characteristic carbon-carbon stretching vibrations in the 1400-1650 cm⁻¹ region [21] [22]. For fluoroanilines, these bands typically appear at 1630 cm⁻¹, 1530 cm⁻¹, and 1458 cm⁻¹, with the exact positions influenced by the substitution pattern [21]. The presence of both electron-donating (amino) and electron-withdrawing (fluorine) substituents affects the ring vibrational modes through resonance and inductive effects [21] [23].

Nitrogen-Hydrogen Bending and Carbon-Nitrogen Stretching

The nitrogen-hydrogen bending vibration of primary aromatic amines appears in the 1580-1650 cm⁻¹ region as a moderately strong absorption [17] [10]. This band can be sharp and may be confused with carbonyl absorptions if not properly identified [18]. The carbon-nitrogen stretching vibration for aromatic amines typically appears as a strong band in the 1250-1335 cm⁻¹ region, distinctly different from aliphatic amines which absorb at lower frequencies [17] [10].

Carbon-Fluorine Stretching Vibrations

The carbon-fluorine stretching vibration represents one of the strongest absorptions in fluoroaniline spectra, typically appearing in the 1000-1300 cm⁻¹ region [21] [22]. This band is characteristically intense due to the large dipole moment change associated with carbon-fluorine bond stretching [21]. The exact frequency depends on the electronic environment and substitution pattern around the fluorine atom.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides detailed information about the molecular ion and fragmentation behavior of 4-tert-Butyl-2-fluoroaniline under electron ionization conditions [24] [13]. The molecular ion peak appears at mass-to-charge ratio 167, corresponding to the molecular weight of the compound [1] [2].

Molecular Ion Characteristics

The molecular ion [M]⁺- exhibits moderate stability under standard electron ionization conditions [24] [25]. According to the nitrogen rule, molecules containing an odd number of nitrogen atoms display odd-numbered molecular ion peaks, which is consistent with the observed molecular ion at m/z 167 [10]. The molecular ion typically shows moderate intensity, reflecting the relatively stable aromatic amine structure [24].

Primary Fragmentation Pathways

The most prominent fragmentation pathway involves loss of the tert-butyl radical (57 mass units), generating a fragment ion at m/z 110 [13] [25]. This fragmentation is characteristic of tert-butyl-substituted aromatic compounds and occurs through homolytic cleavage of the carbon-carbon bond connecting the tert-butyl group to the aromatic ring [13] [26]. The resulting fragment corresponds to 2-fluoroaniline cation radical, which exhibits enhanced stability due to resonance delocalization [13].

Additional fragmentation includes loss of methyl radicals from the tert-butyl group, producing fragment ions at m/z 152 [M-15]⁺- and m/z 137 [M-30]⁺- [13] [26]. Sequential loss of methyl groups reflects the statistical nature of radical-induced fragmentation processes in branched alkyl substituents [26].

Secondary Fragmentation Patterns

The 2-fluoroaniline fragment ion (m/z 110) undergoes further fragmentation through loss of hydrogen fluoride (20 mass units), yielding an ion at m/z 90 corresponding to the phenyliminium cation [13] [27]. This elimination is characteristic of ortho-fluoroanilines and represents a significant pathway in the mass spectral fragmentation of fluorinated aromatic amines [27].

Ring fragmentation produces smaller ionic species including m/z 77 (phenyl cation), m/z 65, and m/z 51, representing progressive loss of nitrogen-containing fragments and ring carbon atoms [13] [26]. These low-mass fragments provide confirmation of the aromatic amine structure and are diagnostic for aniline derivatives [26].

Base Peak Assignment

The base peak in the mass spectrum typically corresponds to the most stable fragment ion, often the tert-butyl cation at m/z 57 or the 2-fluoroaniline fragment at m/z 110, depending on ionization conditions and instrument parameters [13] [25]. The relative intensities of these fragments provide information about the preferential fragmentation pathways and the stability of the resulting ionic species [26].

Ultraviolet-Visible Spectroscopic Properties

Ultraviolet-visible spectroscopy reveals the electronic absorption characteristics of 4-tert-Butyl-2-fluoroaniline, providing insight into its chromophoric properties and electronic structure [28] [29]. The compound exhibits characteristic absorption bands arising from π→π* and n→π* electronic transitions within the aromatic system.

Primary Absorption Bands

The primary absorption band appears in the ultraviolet region around 280-300 nanometers, characteristic of substituted aniline derivatives [6] [30]. This absorption corresponds to the lowest energy π→π* transition of the aromatic ring system, with the exact wavelength influenced by the electronic effects of the substituents [28] [29]. The electron-donating amino group causes a bathochromic (red) shift compared to unsubstituted benzene, while the electron-withdrawing fluorine atom provides a hypsochromic (blue) shift [6].

The molar extinction coefficient for this transition typically ranges from 1000 to 5000 L mol⁻¹ cm⁻¹, indicating moderate absorptivity characteristic of aromatic amine chromophores [30]. The exact value depends on solvent effects and the degree of electronic conjugation between the amino group and the aromatic ring [28].

Secondary Absorption Features

Higher energy absorption bands appear in the 250-270 nanometer region, corresponding to additional π→π* transitions of the substituted benzene ring [6] [31]. These transitions exhibit higher extinction coefficients and provide information about the extended conjugation within the aromatic system [28].

A weak absorption band may appear around 320-350 nanometers, assignable to an n→π* transition involving the nitrogen lone pair of the amino group [29] [32]. This transition is typically weak due to symmetry restrictions but becomes more prominent in polar solvents that stabilize the excited state [32].

Solvent Effects

The ultraviolet-visible spectrum of 4-tert-Butyl-2-fluoroaniline exhibits significant solvent dependence [28] [29]. Polar protic solvents such as alcohols cause bathochromic shifts due to hydrogen bonding interactions with the amino group [32]. Conversely, apolar solvents like hexane typically produce hypsochromic shifts and increased vibrational fine structure [29].

The solvatochromic behavior provides information about the charge distribution in the ground and excited states, with larger shifts indicating greater charge transfer character in the electronic transitions [28] [29]. This property makes the compound potentially useful as a polarity probe in spectroscopic applications [32].

Collision Cross Section Measurements

Collision cross section measurements provide three-dimensional structural information about 4-tert-Butyl-2-fluoroaniline in the gas phase using ion mobility spectrometry techniques [1] [33]. These measurements complement traditional spectroscopic methods by providing size and shape information for different ionic forms of the molecule.

Predicted Collision Cross Section Values

Computational predictions for various ionic adducts of 4-tert-Butyl-2-fluoroaniline have been reported using established algorithms [1]. The protonated molecular ion [M+H]⁺ exhibits a predicted collision cross section of 135.1-136.8 Ų, depending on the computational method employed [1]. This value reflects the extended conformation adopted by the molecule in the gas phase, with the tert-butyl group contributing significantly to the overall molecular volume [1].

Adduct Ion Collision Cross Sections

Different adduct ions exhibit varying collision cross section values based on their size and coordination geometry [1]. The sodium adduct [M+Na]⁺ shows an increased collision cross section of 143.8-148.5 Ų due to the larger ionic radius of sodium compared to hydrogen [1]. Similarly, the potassium adduct [M+K]⁺ displays a collision cross section of 141.3-142.5 Ų [1].

The ammonium adduct [M+NH₄]⁺ exhibits the largest collision cross section at 145.2-156.0 Ų, reflecting the additional bulk provided by the ammonium cation and potential hydrogen bonding interactions with the molecular framework [1]. These values provide calibration standards for ion mobility separations and structural verification in analytical applications [1].

Negative Ion Mode Measurements

In negative ion mode, the deprotonated molecular ion [M-H]⁻ shows a collision cross section of 137.7 Ų, slightly larger than the protonated form due to different charge distribution and potential conformational changes [1]. Formate and acetate adducts display significantly larger values (157.2 Ų and 183.2 Ų respectively) due to the additional mass and volume of the adducting species [1].

Structural Implications

The collision cross section data support a relatively extended molecular conformation in the gas phase, consistent with the bulky tert-butyl substituent preventing compact folding of the molecule [1]. The differences between various adduct forms provide insight into the preferred binding sites and coordination modes of different cations and anions with the aromatic amine framework [1].

These measurements serve as valuable reference data for compound identification in complex mixtures and provide validation for computational structural predictions of substituted aniline derivatives [1] [33]. The technique complements other spectroscopic methods by providing unique size-based separation and characterization capabilities [33].

Data Tables

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 168.118 | 135.1-136.8 |

| [M+Na]⁺ | 190.100 | 143.8-148.5 |

| [M+NH₄]⁺ | 185.145 | 145.2-156.0 |

| [M+K]⁺ | 206.074 | 141.3-142.5 |

| [M-H]⁻ | 166.104 | 137.7 |

| [M+HCOO]⁻ | 212.109 | 157.2 |

| [M+CH₃COO]⁻ | 226.125 | 183.2 |

Table 1: Collision cross section values for various ionic forms of 4-tert-Butyl-2-fluoroaniline [1]

| Technique | Key Absorption/Chemical Shift | Assignment |

|---|---|---|

| ¹H NMR | 1.32-1.39 ppm (s, 9H) | tert-Butyl CH₃ groups |

| ¹H NMR | 6.5-7.5 ppm (m, 3H) | Aromatic protons |

| ¹³C NMR | 31 ppm | tert-Butyl CH₃ carbons |

| ¹³C NMR | 34-35 ppm | tert-Butyl quaternary carbon |

| ¹⁹F NMR | -115 to -120 ppm | Aromatic fluorine |

| IR | 3442, 3360 cm⁻¹ | N-H stretching |

| IR | 2950-2970 cm⁻¹ | CH₃ asymmetric stretch |

| IR | 1250-1335 cm⁻¹ | C-N stretching |

| UV-Vis | 280-300 nm | π→π* transition |

| MS | m/z 167 | Molecular ion [M]⁺- |

| MS | m/z 110 | [M-57]⁺- (loss of tert-butyl) |